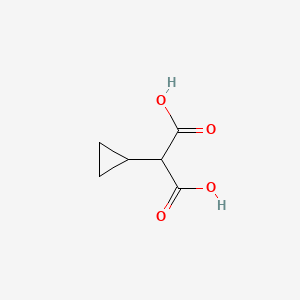

2-Cyclopropylmalonic acid

Overview

Description

2-Cyclopropylmalonic acid is a cyclic dicarboxylic acid with the molecular formula C6H8O4. It is a white crystalline solid that is soluble in water and organic solvents. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Cyclopropylmalonic acid typically involves the malonic ester synthesis. This process includes the following steps :

Deprotonation: A di-ester of malonic acid is deprotonated with a weak base to form an enolate.

Alkylation: The enolate undergoes C–C bond formation at the alpha position with an alkyl halide.

Hydrolysis: Treatment with aqueous acid results in hydrolysis of the ester.

Decarboxylation: Upon heating, decarboxylation occurs to give a chain-extended carboxylic acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using specific catalysts and reaction conditions to increase yield and purity. For example, using potassium hydroxide in water at 60°C has been shown to achieve an 87% yield .

Chemical Reactions Analysis

2-Cyclopropylmalonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the alpha position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Alkyl halides are commonly used in substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

2-Cyclopropylmalonic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: It serves as an inhibitor in enzymatic studies, particularly in the Krebs cycle.

Medicine: Potential therapeutic applications are being explored, including its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmalonic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes in the Krebs cycle, thereby affecting cellular metabolism . It can also interact with other proteins and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Biological Activity

2-Cyclopropylmalonic acid is a cyclopropane-containing compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial activity, potential applications in drug development, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl group attached to a malonic acid framework. The cyclopropane moiety contributes to the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and related compounds. For instance:

- Antibacterial Activity : Compounds derived from cyclopropane structures have shown significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. In one study, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 32 μg/mL to 128 μg/mL against these bacteria .

- Antifungal Activity : The compound also demonstrated antifungal properties, particularly against Candida albicans, with some derivatives achieving MIC values as low as 16 μg/mL . This suggests potential for therapeutic applications in treating fungal infections.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

- Substituent Effects : The introduction of halogen atoms on the aromatic ring of derivatives significantly enhances antibacterial activity. For example, compounds with fluorine or chlorine substitutions showed improved efficacy compared to those with methoxy groups .

- Functional Groups : Variations in functional groups attached to the cyclopropane or malonic acid framework can lead to differing biological activities. For instance, thiazole amides derived from cyclopropane exhibited superior antibacterial properties compared to piperazine amides .

Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating the antimicrobial activity of various cyclopropane derivatives, researchers synthesized multiple compounds and assessed their efficacy against a panel of pathogens. The results indicated that certain this compound derivatives displayed potent antibacterial and antifungal activities, supporting their potential use in pharmacological applications.

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| F9 | Staphylococcus aureus | 32 |

| F5 | Escherichia coli | 64 |

| F24 | Candida albicans | 16 |

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound derivatives with key biological targets. These studies revealed that certain modifications could enhance binding interactions with target proteins involved in bacterial resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyclopropylmalonic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves cyclopropanation of malonic acid derivatives. For example, methyl 2-chloro-2-cyclopropylideneacetate can serve as a precursor, undergoing hydrolysis and decarboxylation under controlled acidic or basic conditions . Key steps include:

- Cyclopropane ring formation : Using transition metal catalysts (e.g., Cu or Pd) to facilitate cyclopropanation of α,β-unsaturated esters.

- Purification : Column chromatography or recrystallization to isolate the product.

- Validation : Confirm structural integrity via H NMR (e.g., cyclopropyl proton signals at δ 1.2–1.8 ppm) and FT-IR (C=O stretch ~1700 cm) .

Q. Which analytical techniques are recommended for characterizing this compound purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : C NMR to identify cyclopropyl carbons (δ 10–20 ppm) and malonic acid carbonyl groups (δ 165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 159.06 for CHO) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>95%) .

Q. What are the common research applications of this compound in organic chemistry?

- Methodological Answer :

- Building block for bioactive molecules : Used to synthesize cyclopropane-containing amino acids, which impose conformational constraints in peptides, enhancing receptor selectivity .

- Enzyme inhibition studies : The cyclopropyl group may act as a transition-state analog in malonic acid-based inhibitors (e.g., for dehydrogenases) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-validation : Compare data across multiple techniques (e.g., X-ray crystallography for absolute configuration vs. computational DFT simulations for NMR chemical shifts) .

- Systematic literature review : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to identify studies with consistent experimental conditions (e.g., solvent, temperature) .

- Collaborative databases : Reference NIST Chemistry WebBook for standardized spectral data .

Q. What strategies are effective for studying the stereochemical effects of the cyclopropyl group in this compound derivatives?

- Methodological Answer :

- Dynamic NMR (DNMR) : Monitor ring-flipping kinetics of the cyclopropyl group to assess steric hindrance .

- Molecular docking : Use software like AutoDock to predict binding affinities of cyclopropyl-modified inhibitors with target enzymes .

- Synthetic diversification : Prepare diastereomers via chiral auxiliaries (e.g., Evans oxazolidinones) and compare biological activities .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict acidity (pKa) and tautomeric equilibria .

- Molecular dynamics (MD) simulations : Study solvation effects in aqueous vs. nonpolar solvents to explain solubility variations .

Q. Safety and Best Practices

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Engineering controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl during hydrolysis) .

- Storage : Store in airtight containers at –20°C to prevent degradation; label containers with CAS No. (e.g., 535936-86-8) and hazard symbols .

Q. How should researchers address accidental exposure to this compound?

- Methodological Answer :

- Skin contact : Immediately wash with soap and water for 15 minutes; remove contaminated clothing .

- Inhalation : Move to fresh air and seek medical evaluation if respiratory irritation occurs .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer :

Properties

IUPAC Name |

2-cyclopropylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)4(6(9)10)3-1-2-3/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYNCIPMSVNJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.